3-(3-Fluorophenyl)phenol
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research
Fluorinated aromatic compounds are a class of organic molecules that feature one or more fluorine atoms attached to an aromatic ring. rsc.org The introduction of fluorine into these structures dramatically alters their physical, chemical, and biological properties. rsc.org This has made them highly valuable in a multitude of applications, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov In medicinal chemistry, the strategic placement of fluorine can enhance a drug's effectiveness, metabolic stability, and ability to permeate cell membranes. Current time information in Bangalore, IN.rsc.org For instance, fluorinated aromatics are key components in antibiotics like fluoroquinolones and in anticancer agents. rsc.org In materials science, these compounds are integral to the creation of high-performance polymers, such as those with enhanced thermal stability and chemical resistance, as well as materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.org The unique characteristics imparted by fluorine continue to drive research into new synthetic methods and applications for this important class of compounds. nih.gov
Contextualizing 3-(3-Fluorophenyl)phenol within Biphenyl (B1667301) and Phenolic Chemistry
This compound belongs to two significant classes of organic compounds: biphenyls and phenols. Biphenyls consist of two phenyl rings linked by a single carbon-carbon bond, and this structural motif is found in many natural and synthetic products with a wide range of biological activities. nist.gov The synthesis of biphenyl derivatives is a cornerstone of modern organic chemistry, with methods like the Suzuki-Miyaura coupling being widely employed. nist.govlibretexts.org
Phenols are characterized by a hydroxyl (-OH) group attached directly to an aromatic ring. rsc.org This functional group imparts distinct properties, such as acidity and the ability to form hydrogen bonds, which are crucial for their interaction with biological targets. rsc.orgresearchgate.net Phenolic compounds are widespread in nature and are known for their antioxidant and other medicinal properties. howeipharm.com this compound combines these two structural features, having a phenol (B47542) ring substituted with a fluorophenyl group, making it a bifunctional molecule with potential for diverse chemical transformations and applications. nih.gov
Fundamental Role of Fluorine in Modulating Molecular Characteristics
The fluorine atom possesses a unique combination of properties that allows it to significantly modulate the characteristics of a molecule. As the most electronegative element, its presence can profoundly alter a molecule's electron distribution, which in turn affects properties like acidity (pKa) and dipole moment. Current time information in Bangalore, IN.doi.org This strong electron-withdrawing nature is a key reason for its use in modifying the reactivity and stability of neighboring functional groups. Current time information in Bangalore, IN.
Despite its high electronegativity, fluorine is only slightly larger than a hydrogen atom, allowing it to act as a hydrogen mimic with minimal steric disruption when binding to receptors or enzymes. Current time information in Bangalore, IN. The incorporation of fluorine can also enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes. rsc.org Furthermore, the carbon-fluorine bond is the strongest in organic chemistry, which can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. doi.org These attributes make fluorine a powerful tool in the rational design of molecules with tailored properties for a variety of scientific and industrial applications.
Chemical Properties and Synthesis of this compound and Related Compounds
While specific experimental data for this compound is not widely documented in publicly available literature, its properties can be inferred from its constituent parts, 3-fluorophenol (B1196323), and the general characteristics of fluorinated biphenyls.
Table 1: Physicochemical Properties of 3-Fluorophenol (a precursor)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H5FO | nist.govchemicalbook.com |
| Molecular Weight | 112.10 g/mol | nih.gov |
| Melting Point | 8-12 °C | nih.gov |
| Boiling Point | 178 °C | nih.gov |
| pKa | 9.29 (at 25°C) | nih.gov |
A common and versatile method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. nist.govlibretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, a likely pathway would involve the reaction of 3-bromophenol (B21344) with 3-fluorophenylboronic acid. The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.org
Research Applications and Derivatives
This compound serves as a valuable building block in the synthesis of more complex molecules for various research applications, particularly in medicinal chemistry. The presence of the reactive phenol group and the fluorinated phenyl ring allows for a wide range of chemical modifications.
Derivatives of this compound have been incorporated into various heterocyclic structures, such as pyrazoles and triazoles, which are known to exhibit a range of biological activities. ontosight.aimdpi.com For example, compounds like 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and studied for their potential as antimicrobial agents. ontosight.ai The synthesis of such derivatives often utilizes the 3-(3-fluorophenyl) moiety as a key starting material. ontosight.aimdpi.com
Furthermore, the 3-(3-fluorophenyl) group is found in complex Schiff base ligands. cas.cz Schiff bases are known for their coordination chemistry and have applications in catalysis and materials science. cas.cz The synthesis of these complex molecules highlights the role of this compound and its precursors as important intermediates in creating novel compounds with specific functionalities. ontosight.aicas.cz
Table 2: Examples of Compounds Incorporating the 3-(3-Fluorophenyl) Moiety
| Compound Name | Application/Research Area | Source |
|---|---|---|
| 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid | Antimicrobial studies | ontosight.ai |
| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione derivatives | Synthesis of Schiff bases for antimicrobial and antifungal studies | mdpi.com |
| Cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)porphyrin | Electrochemical studies and potential for energy conversion | cas.cz |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUGPINHJHSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620056 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-64-4 | |
| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Studies of 3 3 Fluorophenyl Phenol Systems
Mechanistic Investigations of Carbon-Carbon Bond Formation
The central carbon-carbon bond in 3-(3-Fluorophenyl)phenol and related biaryl compounds is typically formed through sophisticated synthetic protocols, including photochemical methods and transition metal-catalyzed cross-coupling reactions.
Photochemical reactions can proceed through single-electron transfer (SET) pathways, where an electron is transferred from a photosensitizer to a substrate or vice versa, generating highly reactive radical intermediates. In a typical scenario relevant to the synthesis of fluorinated biaryls, a photocatalyst, upon absorbing visible light, can enter an excited state, becoming a potent single-electron donor or acceptor. This excited photocatalyst can then engage with precursors, such as an aryl halide, initiating an SET event to form an aryl radical.
Kinetic evaluations in related systems have shown that other pathways, such as triplet-triplet energy transfer, can sometimes be the main driving force of a reaction rather than a single-electron transfer process. The efficiency and favorability of SET are governed by thermodynamic and kinetic factors, including the redox potentials of the photocatalyst and the substrates.
Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds in molecules like this compound. The general catalytic cycle for these reactions, such as the Suzuki or Hiyama couplings, involves a sequence of well-defined organometallic steps.
The process typically begins with the oxidative addition of an aryl halide to a low-valent transition metal catalyst (e.g., Palladium(0)), forming a higher-valent metal-aryl complex (e.g., Palladium(II)). This is often the rate-determining step in the cycle. The next step is transmetalation , where an organometallic nucleophile (e.g., an organoboron or organosilicon compound) transfers its organic group to the metal center, displacing the halide. The cycle concludes with reductive elimination , where the two organic groups on the metal center couple to form the new C-C bond, regenerating the low-valent catalyst which can then re-enter the cycle.
Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide, forming a Pd(II) complex. |
| Transmetalation | An organometallic reagent transfers its aryl group to the Pd(II) complex, replacing the halide. |
| Reductive Elimination | The two aryl groups on the Pd(II) complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. |
Fluorine's Influence on Molecular Reactivity and Electronic Structure
The presence of a fluorine atom significantly alters the electronic properties and reactivity of an aromatic molecule. This is primarily due to fluorine's high electronegativity (Pauling scale: 3.98), which results in a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.
Defluorination Pathways and Associated Mechanisms
Defluorination, the cleavage of the carbon-fluorine bond, is a critical process in the environmental fate and metabolism of organofluorine compounds. This bond is the strongest single bond to carbon, making its cleavage challenging.
Studies on analogous compounds, specifically trifluoromethylphenols (TFMPs), provide significant insight into potential hydrolytic defluorination pathways. Research has shown that certain TFMP isomers can undergo complete hydrolytic defluorination in aqueous solutions. The reactivity is highly dependent on the position of the trifluoromethyl group and the pH of the solution.
The key defluorination step is proposed to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. This process is driven by the deprotonation of the phenolic hydroxyl group, which increases electron density on the ring and facilitates the elimination of a fluoride (B91410) ion.
Interestingly, detailed investigations have demonstrated significant substituent-dependent differences in reactivity. While 2-TFMP and 4-TFMP were found to hydrolyze to their corresponding hydroxybenzoic acids, 3-TFMP did not undergo hydrolysis under the same experimental conditions. This suggests that the 3-substituted position is significantly more stable towards this type of defluorination.
Table 2: Comparative Hydrolytic Reactivity of Trifluoromethylphenol (TFMP) Isomers
| Compound | pKa | Observation |
| 2-TFMP | 8.12 | Undergoes hydrolysis to form 2-hydroxybenzoic acid and fluoride. |
| 3-TFMP | 8.96 | Stable; did not undergo hydrolysis in the study. |
| 4-TFMP | 8.51 | Undergoes hydrolysis to form 4-hydroxybenzoic acid and fluoride. |
Enzymatic systems in microorganisms can catalyze the cleavage of C-F bonds. Enzymes such as fluoroacetate (B1212596) dehalogenases and mixed-function oxidases have been shown to be responsible for the defluorination of various monofluorinated compounds.
The mechanisms of enzymatic defluorination can be diverse. For instance, fluoroacetate dehalogenase catalyzes the conversion of fluoroacetic acid to glycolic acid. Other enzymatic pathways may involve initial hydroxylation of the aromatic ring, followed by spontaneous elimination of fluoride. The catabolism of 4-fluorophenol, for example, can proceed via meta-cleavage, leading to photolabile products that spontaneously defluorinate. These processes highlight the capability of biological systems to break the robust C-F bond through highly specific catalytic reactions.
Phenolate (B1203915) Anion Photochemistry and Radical Generation Pathways
The photochemistry of phenolate anions, the deprotonated form of phenols, is characterized by the generation of radical species upon absorption of light. The primary photochemical event for a phenolate anion is typically the ejection of an electron to form a phenoxyl radical and a solvated electron. This process is of fundamental importance in understanding the light-induced degradation and transformation of phenolic compounds.
For fluorinated phenols, such as 3-fluorophenol (B1196323), which is a structural component of this compound, photochemical studies have focused on the dynamics of photoinduced O-H bond fission in the neutral phenol (B47542) form. nih.govresearchgate.netbris.ac.ukacs.org Upon UV excitation, these molecules can undergo non-adiabatic coupling from the initially excited ππ* state to a dissociative πσ* potential energy surface, leading to the cleavage of the O-H bond. nih.govresearchgate.netbris.ac.ukacs.org This process results in the formation of a hydrogen atom and a fluorophenoxyl radical. nih.govresearchgate.netbris.ac.ukacs.org The efficiency of this O-H bond fission can be influenced by the number and position of fluorine substituents. nih.govresearchgate.netbris.ac.ukacs.org
In the case of the phenolate anion, the primary radical generation pathway is different. Upon photoexcitation, the phenolate anion can eject an electron, leading to the formation of a phenoxyl radical. nih.gov Studies on monobromophenols have shown that direct photolysis can generate carbon-centered radicals, hydrogen radicals, and hydroxyl radicals. nih.gov The position of the halogen substituent was found to influence the rate of radical production, with the para-substituted isomer showing the highest radical generation. nih.gov
For a molecule like this compound, its phenolate anion would be expected to undergo similar photochemical processes. Upon absorption of sufficient energy, it could lead to the generation of a 3-(3-fluorophenyl)phenoxyl radical. The presence of the fluorine atom and the second phenyl ring will influence the electronic structure and the stability of the resulting radical, thereby affecting the dynamics and efficiency of its formation. The radical generation pathways are crucial for understanding the subsequent reactions, such as dimerization, polymerization, or reaction with other molecules in the system.
Table 2: Radical Generation from Phenolic Compounds
| Precursor | Method of Excitation | Primary Radical(s) Generated |
|---|---|---|
| Fluorinated Phenols (e.g., 3-Fluorophenol) | UV Photolysis (of neutral form) | Fluorophenoxyl radical, Hydrogen atom |
| Monobromophenols | Simulated Sunlight Irradiation | Carbon-centered radical, Hydrogen radical, Hydroxyl radical |
| General Phenolate Anions | Photoexcitation | Phenoxyl radical, Solvated electron |
Advanced Spectroscopic Characterization and Computational Chemical Analysis
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 3-(3-Fluorophenyl)phenol is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the nine protons on the two phenyl rings. The exact chemical shifts are influenced by the electron-donating effect of the hydroxyl (-OH) group and the electron-withdrawing effect of the fluorine atom.
The phenolic proton of the -OH group would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. docbrown.infomsu.edu The protons on the phenol (B47542) ring are influenced by the ortho- and para-directing effects of the hydroxyl group, while the protons on the 3-fluorophenyl ring are affected by the fluorine's inductive effect and its meta-position. The spin-spin coupling between adjacent protons (ortho-coupling, ~7-9 Hz; meta-coupling, ~2-3 Hz) and through the fluorine atom (H-F coupling) would result in complex multiplets for each aromatic proton. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Phenolic OH | Variable (e.g., 4.5-8.0) | Broad Singlet (br s) |
Note: The data in this table are representative and based on typical values for substituted phenols and fluorinated aromatic compounds.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, one for each unique carbon atom. The carbon atom attached to the hydroxyl group (C-O) is typically deshielded and appears at a high chemical shift, often around 155-160 ppm. hw.ac.ukdocbrown.info The carbon atom directly bonded to the fluorine atom (C-F) will also be significantly deshielded and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). doi.org
Other carbons in the rings will show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), which aids in their assignment. The chemical shifts of the other aromatic carbons will fall in the typical range of 110-145 ppm. docbrown.inforesearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected C-F Coupling |
|---|---|---|
| C-OH | ~156 | Minor |
| C-F | ~163 | Large (¹JCF) |
| Quaternary Carbons (C-C) | ~140-145 | Present |
Note: The data in this table are representative and based on typical values for substituted phenols and fluorinated aromatic compounds. hw.ac.ukdoi.org
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides a clear window for analysis without background signals from the biological or chemical matrix. nih.govbiophysics.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of -110 to -115 ppm relative to a standard like CFCl₃. colorado.edu Computational chemistry methods, such as Density Functional Theory (DFT), have proven to be highly accurate in predicting ¹⁹F NMR chemical shifts, which can aid in the identification of fluorinated compounds and their metabolites. nih.govacs.org
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm vs. CFCl₃) |
|---|
Note: The data in this table are representative and based on typical values for fluoroaromatic compounds. colorado.edu
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electronic transitions, providing valuable information about functional groups and conjugated systems.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be dominated by several characteristic absorption bands.
A broad, strong absorption band between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgdocbrown.info The C-O stretching vibration of the phenol group would appear in the region of 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region. docbrown.info The C-F stretching vibration gives a strong, characteristic absorption band in the 1000-1300 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. instanano.com
Table 4: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-F Stretch | 1000 - 1300 | Strong |
Note: The data in this table are representative and based on characteristic infrared absorption frequencies for the respective functional groups. libretexts.orgdocbrown.info
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. Biphenyl (B1667301) and its derivatives are known to absorb UV radiation. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the biphenyl chromophore. spcmc.ac.in Unsubstituted biphenyl in solution typically exhibits an intense absorption band around 250 nm. spectrabase.com
The presence of the hydroxyl and fluoro substituents will cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The electron-donating -OH group and the halogen substituent can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). slideshare.net Phenol itself shows a primary absorption band around 270-275 nm. researchgate.netdocbrown.info Therefore, this compound would likely exhibit a λmax in the range of 250-280 nm, reflecting the extended conjugation of the biphenyl system as modified by the substituents.
Table 5: Predicted UV-Vis Absorption for this compound
| Transition Type | Predicted λmax (nm) |
|---|
Note: The data in this table is an estimation based on the UV-Vis spectra of phenol and biphenyl derivatives. spectrabase.comdocbrown.info
To write factually on the topics outlined, published research containing the following would be required:
For Section 4.3 (X-ray Diffraction Crystallography): A solved single-crystal X-ray structure of this compound would need to be available in a crystallographic database. This would provide the precise atomic coordinates, bond lengths, bond angles, and the crystal system necessary for a detailed analysis of its solid-state structure and intermolecular interactions.
For Section 4.4 (Density Functional Theory and Computational Methodologies): A dedicated computational chemistry study on this compound would be necessary. Such a study would provide the data for its optimized geometry, conformational preferences, electronic properties like the HOMO-LUMO gap, molecular electrostatic potential maps, atomic charges, and any simulated reaction pathways.
While general principles of these analytical techniques are well-documented for related compounds like phenols and fluorinated aromatic systems, applying them to this compound without specific research would be hypothetical. In adherence with the instructions to provide scientifically accurate and non-hallucinatory content focused solely on the target compound, the article cannot be generated at this time.
Density Functional Theory (DFT) and Other Computational Methodologies
Computational Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool in modern chemical analysis, providing deep insights into molecular structure and properties. Through methods like Density Functional Theory (DFT), it is possible to predict various spectroscopic parameters for molecules such as this compound. These theoretical predictions are invaluable for interpreting experimental spectra, assigning specific spectral features to molecular motions or electronic transitions, and understanding the molecule's behavior at a quantum level. The synergy between computational prediction and experimental measurement allows for a more robust and detailed spectroscopic characterization.
Commonly employed methods include DFT for geometry optimization and vibrational frequency calculations, the Gauge-Including Atomic Orbital (GIAO) method for Nuclear Magnetic Resonance (NMR) chemical shift predictions, and Time-Dependent DFT (TD-DFT) for simulating electronic (UV-Vis) spectra. ijaemr.comnih.govgoogle.com The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). researchgate.netmdpi.comjst-ud.vn
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
NMR chemical shifts for this compound can be predicted using the GIAO method, often coupled with the B3LYP functional and a comprehensive basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. ijaemr.comacademie-sciences.fr Calculations are typically performed on a geometry-optimized structure of the molecule. The predicted chemical shifts (δ) are crucial for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific nuclei within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311++G(d,p)). Shifts are relative to a TMS standard.
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (Phenolic OH) | ~5.0 - 6.0 | Shift can be broad and is sensitive to solvent and concentration. |
| ¹H (Aromatic) | ~6.8 - 7.5 | Complex splitting patterns due to H-H and H-F couplings. |
| ¹³C (C-OH) | ~155 - 158 | Carbon atom attached to the hydroxyl group. |
| ¹³C (C-F) | ~161 - 164 | Carbon atom attached to fluorine; exhibits a large C-F coupling constant. |
| ¹³C (Aromatic) | ~105 - 145 | Includes carbons influenced by both electron-donating (-OH) and electron-withdrawing (-F) effects. |
Predicted Vibrational Spectroscopy Data (IR/Raman)
The vibrational frequencies of this compound can be calculated using DFT methods, which model the molecule's normal modes of vibration. niscpr.res.in These calculations help in the assignment of bands observed in experimental Infrared (IR) and Raman spectra. The B3LYP functional with a 6-311++G(d,p) basis set is commonly used for such predictions. researchgate.net The computed frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. sns.it
Table 2: Predicted Fundamental Vibrational Frequencies for this compound Predicted using DFT (B3LYP/6-311++G(d,p)).
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR/Raman Intensity |
|---|---|---|
| ~3600 | O-H stretch | Strong (IR) |
| ~3050 - 3100 | Aromatic C-H stretch | Medium to Weak |
| ~1600 - 1620 | Aromatic C=C ring stretch | Strong to Medium |
| ~1450 - 1500 | Aromatic C=C ring stretch | Strong to Medium |
| ~1250 - 1300 | C-O stretch | Strong (IR) |
| ~1200 - 1250 | In-plane O-H bend | Medium |
| ~1150 - 1200 | C-F stretch | Strong (IR) |
| ~800 - 900 | Out-of-plane C-H bend | Strong |
Predicted Electronic Spectroscopy Data (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. google.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov For aromatic systems, functionals like CAM-B3LYP are often preferred as they can better describe charge-transfer excitations. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound Predicted using TD-DFT (CAM-B3LYP/6-311++G(d,p)).
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution (Transition) |
|---|---|---|
| ~270 - 280 | ~0.02 - 0.05 | HOMO → LUMO (π → π) |
| ~220 - 235 | ~0.1 - 0.3 | HOMO-1 → LUMO / HOMO → LUMO+1 (π → π) |
Contemporary Applications and Functionalization Strategies for Fluorinated Aryl Phenols
Applications in Advanced Materials Science
The unique combination of a biphenyl (B1667301) core, a reactive phenol (B47542) group, and an electron-withdrawing fluorine substituent makes 3-(3-Fluorophenyl)phenol a promising precursor for a variety of advanced materials. The fluorine atom, in particular, can significantly modify properties such as polarity, thermal stability, and intermolecular interactions. nih.gov
Development of Liquid Crystalline Materials
Fluorinated biphenyl and terphenyl derivatives are cornerstones of the liquid crystal (LC) industry, primarily used in liquid crystal displays (LCDs). nih.govnih.gov The introduction of fluorine atoms into the mesogenic (liquid crystal-forming) core is a critical strategy for tuning the dielectric anisotropy (Δε), a key parameter for controlling the switching voltage of an LCD. researchgate.netbohrium.com Lateral fluorine substitution, as seen in the hypothetical derivatives of this compound, can significantly enhance the molecular dipole moment and, consequently, the dielectric anisotropy. researchgate.netnih.gov
The presence of fluorine can also lower melting points and suppress the formation of undesirable smectic phases, thereby broadening the useful nematic phase temperature range. researchgate.net While this compound itself is not a liquid crystal, it serves as an essential building block. Through esterification or etherification of its phenolic hydroxyl group with other mesogenic units, it can be incorporated into larger, more complex LC molecules. The properties of such materials are highly dependent on the number and position of the fluorine atoms. nih.gov For instance, studies on fluorinated terphenyls show that the number of fluorine atoms affects crystallization behavior, with more highly fluorinated compounds being more prone to crystallize rather than form a glass upon cooling. nih.gov
Table 1: Properties of Fluorinated Liquid Crystal Cores This table presents illustrative data for representative fluorinated LC compounds to demonstrate the impact of fluorination. Specific values for derivatives of this compound would require experimental synthesis and measurement.
| Compound Class | Typical ΔƐ | Viscosity | Key Advantages |
| Cyanobiphenyls | High | Moderate | Historical importance, good alignment |
| Fluorinated Biphenyls | Moderate to High | Low | Low viscosity, high stability, tunable Δε |
| Fluorinated Terphenyls | High | Moderate to High | Wide nematic range, high clearing points |
Role in Organic Electronic and Optoelectronic Devices
Fluorinated organic molecules are of significant interest in the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells. nih.gov The strong electron-withdrawing nature of fluorine lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This electronic tuning is crucial for designing efficient electron-transporting (n-type) materials, which are often a bottleneck in device performance. researchgate.net
Perfluorinated or highly fluorinated oligo(p-phenylene)s, which share a structural resemblance to the biphenyl core of this compound, are effective n-type semiconductors. researchgate.net Derivatives of this compound could be synthesized to serve as electron transport layers or as components in host materials for the emissive layer in OLEDs. The stability of the carbon-fluorine bond also imparts significant chemical and thermal stability to these materials, a critical requirement for long-lasting electronic devices. nih.gov The weak intermolecular interactions associated with fluorinated compounds can also influence the morphology and packing of thin films, which in turn affects charge mobility. nih.gov
Incorporation into Polymeric Materials and Composites
Fluorinated polymers, such as fluorinated poly(aryl ether)s, are high-performance materials known for their exceptional properties. rsc.orgnih.gov These properties include high thermal stability, chemical resistance, hydrophobicity, low dielectric constants, and low water absorption. mdpi.comtdl.org The compound this compound, after modification to a bisphenol, can be used as a monomer in nucleophilic aromatic substitution polycondensation reactions to create such polymers. rsc.orgbit.edu.cn
The incorporation of the fluorinated biphenyl unit into the polymer backbone leads to several advantages. The rigidity of the biphenyl structure contributes to a high glass transition temperature (Tg), while the fluorine atoms enhance thermal stability, with 5% weight loss temperatures often exceeding 500°C. rsc.orgbit.edu.cn Furthermore, the high fluorine content reduces the material's polarizability, resulting in a low dielectric constant and low dielectric loss, making these polymers excellent candidates for use as insulating materials in high-frequency communication technologies. rsc.orgbit.edu.cn The twisted biphenyl structure can also improve the solubility of the resulting polymers in organic solvents, facilitating their processing into films and coatings. rsc.org
Table 2: Representative Properties of Fluorinated Poly(aryl ether)s This table showcases typical properties for polymers derived from fluorinated biphenol monomers, illustrating the potential performance of polymers synthesized using this compound derivatives.
| Polymer Type | Tg (°C) | Td5 (°C, N2) | Dielectric Constant (11 GHz) | Water Absorption (%) |
| FPAE from TFBP | 178–226 | 514–555 | 2.07–2.80 | 0.28–0.87 |
| FPAEK from (4-trifluoromethyl) phenylhydroquinone | >200 | >530 | 2.6–2.7 (1 MHz) | 0.21–0.25 |
FPAE: Fluorinated Poly(aryl ether); TFBP: 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl; FPAEK: Fluorinated Poly(aryl ether ketone) rsc.orgbit.edu.cn
Role in Catalysis and Ligand Design
The structure of this compound is well-suited for transformation into sophisticated ligands for metal-catalyzed reactions. The biphenyl scaffold is a privileged structure in ligand design, and the phenol group provides a convenient handle for further functionalization.
Utilization as Ligands for Transition Metal-Catalyzed Processes
Biphenyl-based phosphine (B1218219) ligands are a major class of ligands used in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govliv.ac.uk The hydroxyl group of this compound can be readily converted into other functional groups, such as a triflate, which can then undergo coupling reactions to introduce a phosphine moiety (e.g., diphenylphosphine (B32561) or dicyclohexylphosphine). This is a common strategy for synthesizing Buchwald-type ligands. nih.gov
The fluorine atom on one of the phenyl rings acts as an electronic modulator. Fluorinated phosphine ligands are generally more electron-poor than their non-fluorinated counterparts. manchester.ac.uk This electronic modification can influence the catalytic activity, stability, and selectivity of the metal complex. For example, in certain reactions, the electron-withdrawing nature of the fluorinated ligand can facilitate the reductive elimination step, which is often the rate-limiting step in cross-coupling cycles. The synthesis of such ligands can be achieved through various methods, including the reaction of organometallic reagents with halophosphines or the catalytic addition of P-H bonds to unsaturated systems. liv.ac.uknih.gov
Photocatalytic Applications in Organic Synthesis
While direct photocatalytic applications of this compound are not widely reported, its structural motifs are relevant to the design of photosensitizers. Photosensitizers are molecules that absorb light and transfer the energy to another molecule to initiate a chemical reaction. epa.gov The electronic properties of aromatic compounds, which are critical for their function as photosensitizers, can be significantly altered by fluorination.
The introduction of fluorine can modify the absorption and emission properties of a molecule, as well as its excited-state lifetimes and redox potentials. These photophysical properties are central to the efficiency of a photocatalyst. Derivatives of this compound could be functionalized to create novel photosensitizers for applications in organic synthesis, such as in photoredox catalysis. The high stability of the C-F bond ensures that the photocatalyst remains robust under reaction conditions. nih.gov This represents an area of potential future development, leveraging the unique electronic characteristics imparted by the fluorine substituent on the biaryl scaffold.
Intermediates in Organic Synthesis and Chemical Manufacturing
Building Blocks for Complex Molecular Architectures
Detailed research on the specific applications of this compound as a foundational building block for the synthesis of complex molecular architectures is not extensively documented in publicly available scientific literature. In principle, its bifunctional nature, featuring both a hydroxyl group and a fluorinated biphenyl scaffold, presents opportunities for its use in organic synthesis.
The phenolic hydroxyl group can undergo a variety of chemical transformations. It can be alkylated or acylated to form ethers and esters, respectively. Furthermore, it can participate in coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to create more elaborate molecular frameworks. The fluorine atom on one of the phenyl rings can also influence the electronic properties of the molecule, potentially affecting reaction outcomes and the properties of the resulting products.
Theoretically, this compound could be utilized in the synthesis of polymers, liquid crystals, or as a key intermediate in the preparation of pharmaceutical compounds. However, specific examples and detailed studies demonstrating its practical application in these areas are not readily found.
Precursors for Specialized Chemical Products
Information regarding the direct use of this compound as a precursor for the manufacture of specialized chemical products is limited. While the structural motifs present in this compound are found in various functional materials and biologically active molecules, the direct lineage from this specific compound is not well-established in the available literature.
Fluorinated biphenyl structures are of interest in materials science due to their unique electronic and physical properties. The introduction of fluorine can enhance thermal stability, influence liquid crystalline phases, and modify the electronic characteristics of organic materials. As such, derivatives of this compound could potentially find applications in areas such as organic light-emitting diodes (OLEDs) or as components of advanced polymers.
In the context of medicinal chemistry, the fluorophenyl and phenol moieties are common in drug candidates. The fluorine atom can improve metabolic stability and binding affinity. Therefore, this compound could serve as a starting material for the synthesis of novel therapeutic agents. Despite this potential, there is a lack of specific, published research detailing its role as a direct precursor to commercially available specialized chemical products.
Mechanistic Aspects of In Vitro Biological Interactions (e.g., Enzyme Modulation, Structure-Bioactivity Relationships)
There is a notable absence of specific research in the public domain detailing the mechanistic aspects of the in vitro biological interactions of this compound. Consequently, there is no available data on its potential to modulate enzyme activity or established structure-bioactivity relationships.
Generally, fluorinated phenolic compounds can exhibit a range of biological activities. The phenolic hydroxyl group can form hydrogen bonds with biological targets such as enzymes and receptors, while the lipophilic biphenyl structure can facilitate membrane permeability and hydrophobic interactions. The fluorine atom can alter the acidity of the phenol, influence metabolic pathways, and participate in specific binding interactions.
While general principles of medicinal chemistry suggest that a molecule with the structure of this compound could interact with biological systems, any specific claims regarding its efficacy, mechanism of action, or structure-activity relationships would be speculative without dedicated experimental evidence. To date, such studies for this compound have not been published in peer-reviewed scientific journals.
Environmental Behavior and Degradation Pathways of Fluorinated Phenols
Occurrence as Environmental Contaminants and Transformation Products
Phenolic compounds can enter the environment from various industrial and agricultural sources, including their use in the manufacturing of pesticides, pharmaceuticals, and dyes. cpcb.nic.inresearchgate.net They are also formed during the natural decomposition of organic matter and as degradation products of more complex chemicals, such as phenoxy herbicides. cpcb.nic.incdc.gov
Hydrolysis and Photolysis-Induced Degradation Mechanisms
Hydrolysis and photolysis are two primary abiotic degradation pathways that determine the persistence of organic compounds in aquatic environments.
Aqueous Hydrolysis Kinetics and Product Identification
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a fluorinated phenol (B47542) to hydrolysis is highly dependent on the specific structure of the molecule, including the position and nature of its substituents.
There is a lack of specific experimental data on the hydrolysis kinetics of 3-(3-Fluorophenyl)phenol. However, studies on analogous compounds provide some insight. For instance, research on trifluoromethylphenols (TFMPs) has shown significant differences in reactivity based on the substituent position. While 2-TFMP and 4-TFMP were found to undergo hydrolysis to form their corresponding hydroxybenzoic acids, 3-TFMP was observed to be resistant to hydrolysis under similar conditions. nih.govnih.gov This suggests that the position of the fluorine-containing group on the phenyl ring is a critical factor in determining hydrolytic stability. Given this information, it could be hypothesized that this compound may also exhibit considerable stability against hydrolysis, but specific studies are required for confirmation.
Table 1: Hydrolysis Data for Analogous Trifluoromethylphenols (TFMPs)
| Compound | Condition | Half-life (t½) | Products |
| 2-Trifluoromethylphenol | pH 7.4, 37°C | 6.9 hours | Salicylic acid, Fluoride (B91410) |
| 4-Trifluoromethylphenol | Aqueous buffer, physiological pH | Spontaneously hydrolyzes | 4-Hydroxybenzoic acid, Fluoride |
| 3-Trifluoromethylphenol | Environmentally relevant aqueous conditions | Did not undergo hydrolysis | Not applicable |
This table presents data for analogous compounds to infer potential behavior due to the lack of specific data for this compound.
Photochemical Transformation and Fluorinated Byproduct Formation
Photochemical transformation, or photolysis, involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant degradation pathway for many phenolic compounds in sunlit surface waters. The photodegradation of phenol in the presence of a photocatalyst like titanium dioxide (TiO₂) proceeds through the generation of highly reactive species, such as hydroxyl radicals. nih.gov These radicals attack the aromatic ring, leading to the formation of intermediates like catechol, hydroquinone, and benzoquinone, which are subsequently broken down into smaller aliphatic acids and eventually mineralized to carbon dioxide and water. mdpi.com
For fluorinated phenols, photolysis can lead to either the retention of the fluorine atom in transformation products or its release as fluoride ion (defluorination). The specific pathway and resulting byproducts are influenced by factors such as pH and the presence of other substances in the water. nih.govmdpi.com The rate of photodegradation is also pH-dependent; for phenol, degradation is often more effective at acidic pH values. nih.gov While specific kinetic data for the photochemical transformation of this compound is unavailable, it is expected to undergo photodegradation through mechanisms similar to other phenolic compounds.
Biotransformation and Microbial Degradation Studies
The biodegradation of phenolic compounds by microorganisms is a crucial process for their removal from soil and water. ajol.info Bacteria from genera such as Pseudomonas, Acinetobacter, and Bacillus are well-known for their ability to utilize phenol as a source of carbon and energy. mdpi.com The typical aerobic degradation pathway involves the enzymatic hydroxylation of phenol to catechol. The catechol ring is then cleaved by dioxygenase enzymes via either an ortho- or meta-pathway, leading to intermediates that enter central metabolic cycles. ajol.infomdpi.com
Specific studies on the microbial degradation of this compound are not available. However, research on the closely related compound 3-fluorophenol (B1196323) provides valuable insights into potential biotransformation pathways. In one study using an anaerobic consortium, 3-fluorophenol was transformed to 2-fluorobenzoate, albeit to a limited extent (approximately 3% conversion) and only in the presence of phenol as a co-substrate. nih.gov This suggests that the fluorine atom influences the position of enzymatic attack and that the degradation may be slow or require the presence of other growth-supporting substrates. The study also noted that benzoate, a key intermediate in phenol degradation, accumulated in the presence of 3-fluorophenol, indicating a potential inhibitory effect of the fluorinated compound on subsequent metabolic steps. nih.gov
Table 2: Anaerobic Biotransformation of 3-Fluorophenol
| Substrate | Condition | Transformation Product(s) | Observations |
| 3-Fluorophenol | Anaerobic, with phenol | 2-Fluorobenzoate (~3%) | Transformation was limited. Benzoate accumulated, suggesting inhibition of further degradation. |
This table presents data for the analogous compound 3-fluorophenol to infer potential behavior.
Advanced Analytical Methodologies for Environmental Fate Assessment
Accurately assessing the environmental fate of fluorinated phenols requires sensitive and specific analytical methods capable of detecting and quantifying these compounds at low concentrations in complex matrices like water, soil, and sediment. mdpi.com
Several advanced analytical techniques are commonly employed for the analysis of phenolic compounds. nih.gov These methods are generally applicable to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the identification and quantification of phenols. rsc.org Often, a derivatization step is required to increase the volatility and thermal stability of the phenolic compounds, making them more amenable to GC analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is another standard method, often coupled with Ultraviolet (UV) or electrochemical detectors. hitit.edu.tr Reversed-phase HPLC is particularly suitable for separating a wide range of phenolic compounds. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Due to the typically low concentrations of pollutants in environmental samples and the complexity of the sample matrix, an extraction and preconcentration step is almost always necessary before instrumental analysis. mdpi.com Common techniques include:
Liquid-Liquid Extraction (LLE): A traditional method for extracting phenols from water samples using an organic solvent. mdpi.com
Solid-Phase Extraction (SPE): A more modern and widely used technique that involves passing the water sample through a solid sorbent cartridge that retains the phenolic compounds. The compounds are then eluted with a small volume of solvent, achieving significant concentration. mdpi.com
Table 3: Common Analytical Methods for Phenols in Environmental Samples
| Analytical Technique | Detector | Common Sample Preparation | Typical Detection Limits |
| GC | Flame Ionization (FID), Mass Spectrometry (MS) | LLE, SPE, Derivatization | ng/L to µg/L |
| HPLC | Ultraviolet (UV), Electrochemical, Fluorescence | LLE, SPE | µg/L |
| LC-MS/MS | Tandem Mass Spectrometry | SPE | ng/L |
This table summarizes general methodologies applicable to the analysis of phenolic compounds, including this compound.
Future Directions and Emerging Research Avenues in 3 3 Fluorophenyl Phenol Chemistry
Innovations in Green Synthetic Methodologies for Fluorinated Biaryls
The synthesis of fluorinated biaryls, including 3-(3-fluorophenyl)phenol, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of this field lies in the adoption of greener and more sustainable synthetic strategies.
One of the most promising green approaches is the utilization of biocatalysis . Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, engineered enzymes could be developed to catalyze the C-F bond formation directly or to facilitate the coupling of fluorinated precursors. Key enzyme classes being explored for the synthesis of fluorinated compounds include:
Fluorinases: These enzymes are capable of catalyzing the formation of a C-F bond from fluoride (B91410) ions, offering a direct and atom-economical route to fluorinated molecules.
Cytochrome P450 Enzymes: These versatile enzymes can be engineered to perform a variety of reactions, including the introduction of fluorine-containing groups into organic molecules.
Tyrosine Phenol (B47542) Lyases: Engineered versions of these enzymes have shown potential in synthesizing fluorinated tyrosine derivatives from fluorinated phenols, demonstrating a pathway for incorporating fluorine into complex biomolecules.
Another significant area of innovation is photoredox catalysis . This methodology utilizes visible light to drive chemical reactions, often under mild conditions, reducing the need for high temperatures and harsh reagents. The application of photoredox catalysis to the synthesis of fluorinated biaryls could lead to more energy-efficient and selective processes.
Furthermore, the development of synthetic routes that minimize the use of hazardous solvents and reagents is a critical aspect of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids will be crucial in reducing the environmental footprint of this compound synthesis. The principles of green chemistry, such as atom economy and waste prevention, will continue to guide the development of new synthetic methods.
Exploration of Novel Catalytic Systems for Phenol Functionalization
The functionalization of the phenol ring in this compound is key to tuning its properties for specific applications. Future research will focus on the discovery and development of novel catalytic systems that can achieve this with high efficiency and selectivity.
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. Future work in this area will likely involve the development of more active and selective palladium catalysts for the functionalization of fluorinated phenols. This could enable the introduction of a wide range of functional groups at specific positions on the phenol ring, allowing for fine-tuning of the molecule's electronic and steric properties.
Rhodium-catalyzed reactions , such as dearomatizing annulations, offer another exciting avenue for the functionalization of phenols. These reactions can be used to construct complex polycyclic structures from simple phenolic precursors, opening up new possibilities for the synthesis of novel materials and biologically active compounds.
Copper-mediated fluoroalkylation and copper-catalyzed C-H fluorination are also promising areas of research. These methods could provide more direct and efficient routes to fluorinated biaryls and allow for the late-stage introduction of fluorine into complex molecules.
The table below summarizes some of the emerging catalytic systems for phenol functionalization:
| Catalytic System | Reaction Type | Potential Advantages |
| Palladium-based catalysts | C-H Functionalization | High efficiency and selectivity for direct modification of the phenol ring. |
| Rhodium-based catalysts | Dearomatizing Annulation | Construction of complex polycyclic structures from simple phenol precursors. |
| Copper-based catalysts | Fluoroalkylation and C-H Fluorination | Direct and efficient routes to fluorinated biaryls. |
| I(i)/I(iii) catalysis | Dearomatization/Fluorination | Metal-free approach to fluorinated cyclohexadienones. |
Advanced Mechanistic Elucidation of Fluorine-Containing Reactions
A deeper understanding of the mechanisms of fluorine-containing reactions is essential for the rational design of new synthetic methods and catalysts. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of these transformations.
Computational chemistry , particularly density functional theory (DFT) calculations, will play a crucial role in modeling reaction pathways and predicting the outcomes of new reactions. This will allow researchers to screen potential catalysts and reaction conditions in silico, accelerating the discovery process.
Advanced spectroscopic techniques , such as in-situ NMR and mass spectrometry, will be used to monitor reactions in real-time, providing valuable insights into the formation of intermediates and the kinetics of the reaction. This information will be critical for optimizing reaction conditions and developing more efficient catalytic cycles.
The unique effects of fluorine on reaction mechanisms, such as its strong electron-withdrawing nature and its ability to participate in hydrogen bonding, will be a key area of investigation. A better understanding of these "fluorine effects" will enable chemists to harness them to control the reactivity and selectivity of chemical transformations.
Development of Structure-Property Relationships for Targeted Material and Catalytic Applications
A major focus of future research will be to establish clear structure-property relationships for this compound and its derivatives. This will involve systematically modifying the structure of the molecule and correlating these changes with its performance in various applications.
For material science applications , researchers will investigate how the position and number of fluorine atoms, as well as the nature of other substituents, affect properties such as:
Liquid crystallinity: The unique properties of fluorinated biphenyls make them promising candidates for use in liquid crystal displays.
Thermal stability: The strong C-F bond can enhance the thermal stability of materials.
Optical properties: Fluorine substitution can influence the fluorescence and other optical properties of molecules.
In the field of catalysis , this compound and its derivatives could serve as ligands for transition metal catalysts. The electronic and steric properties of the ligand can have a profound impact on the activity and selectivity of the catalyst. By systematically varying the structure of the ligand, researchers can develop catalysts that are tailored for specific chemical transformations.
The following table outlines key properties and their potential applications:
| Property | Potential Application |
| Enhanced metabolic stability | Pharmaceuticals |
| Altered electronic properties | Catalysis, Materials Science |
| Liquid crystallinity | Liquid Crystal Displays |
| Thermal stability | High-performance polymers |
| Optical properties | Organic light-emitting diodes (OLEDs) |
Addressing Environmental Persistence and Transformation Challenges of Fluorinated Phenolic Compounds
While the stability of the C-F bond is advantageous in many applications, it also raises concerns about the environmental persistence of fluorinated compounds. Future research must address the environmental fate of this compound and other fluorinated phenolic compounds.
This will involve studies to determine the biodegradability of these compounds and to identify any potential transformation products that may be formed in the environment. Understanding the mechanisms of degradation will be crucial for developing strategies to mitigate any potential environmental risks.
Furthermore, the development of remediation technologies for fluorinated compounds will be an important area of research. This could include the use of microorganisms or advanced oxidation processes to break down these persistent pollutants. The development of photocatalytic methods for C-F bond activation and defluorination of polyfluoroalkyl substances (PFAS) represents a promising approach to breaking down these "forever chemicals."
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 3-(3-Fluorophenyl)phenol?
- Methodological Answer : Use a combination of FT-IR (to identify O-H stretching at ~3400 cm⁻¹ and C-F vibrations near 1200 cm⁻¹) and LC-MS (for molecular ion confirmation and purity assessment). For structural elucidation, employ ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton splitting patterns and confirm fluorine substitution effects on chemical shifts . Cross-validate with X-ray crystallography if single crystals are obtainable.
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for phenolic compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks (PAC-1 exposure limit: 2.1 mg/m³) .
- Disposal : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste under EPA guidelines. Avoid release into waterways due to potential persistence .
Q. How can researchers validate the purity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC/GC with UV or MS detection to assess purity (>95% by area normalization).
- Melting Point Analysis : Compare experimental melting points (e.g., 77–82°C for analogous 3-phenylphenol) with literature values .
- Elemental Analysis : Verify C, H, F, and O content via combustion analysis (e.g., calculated %C: 72.0, %H: 4.3) .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the acidity of this compound compared to non-fluorinated analogs?
- Methodological Answer :
- Experimental Approach : Measure pKa via potentiometric titration in aqueous/organic solvent mixtures. The fluorine’s electron-withdrawing effect lowers the O-H bond dissociation enthalpy (BDE), increasing acidity relative to phenol (ΔpKa ~1–2 units) .
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare partial charges and H-bonding interactions .
Q. What strategies resolve discrepancies in hydrogen bonding analysis using computational vs. experimental data?
- Methodological Answer :
- FT-IR vs. DFT : If experimental O-H stretching frequencies (e.g., 3435 cm⁻¹ ) conflict with computed values, recalibrate computational models by adjusting basis sets or solvent effects.
- Crystallographic Data : Compare H-bond lengths/angles from X-ray structures with molecular dynamics simulations to refine force field parameters .
Q. How can reaction yields for synthesizing this compound via cross-coupling be optimized?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) in Suzuki-Miyaura coupling of 3-fluorophenylboronic acid and 3-bromophenol .
- Solvent/Base Optimization : Use toluene/EtOH (3:1) with K₂CO₃ to balance solubility and reactivity. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc) .
Q. What environmental implications arise from the degradation pathways of this compound?
- Methodological Answer :
- Biodegradation Studies : Incubate with Sphingomonas spp. and track metabolite formation via LC-MS. Fluorine’s electronegativity may slow enzymatic cleavage of the aromatic ring .
- Photolysis Experiments : Expose to UV light (254 nm) and identify photoproducts (e.g., hydroxylated derivatives) using high-resolution mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for this compound’s aromatic protons?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
